molecular formula C8H7N5O2 B1529376 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1339779-18-8

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No. B1529376
M. Wt: 205.17 g/mol
InChI Key: IMMFVWXLLCVTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound with a molecular weight of 205.18 . It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group and a 1H-1,2,3,4-tetrazol-1-yl group .


Molecular Structure Analysis

The molecular structure of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is represented by the InChI code 1S/C8H7N5O2/c9-5-1-2-7 (6 (3-5)8 (14)15)13-4-10-11-12-13/h1-4H,9H2, (H,14,15) . This indicates that the molecule consists of a benzene ring substituted with an amino group and a 1H-1,2,3,4-tetrazol-1-yl group, along with a carboxylic acid group .


Physical And Chemical Properties Analysis

5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid has a molecular weight of 205.18 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Biosynthesis and Natural Products

  • The study by Kang, Shen, and Bai (2012) delves into the biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA)-derived natural products. While not directly mentioning 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, it discusses the significance of AHBA as a precursor in the biosynthesis of a wide array of natural products, which could suggest potential pathways or analogies for the utilization of similar compounds in synthesizing bioactive molecules (Kang, Shen, & Bai, 2012).

Catalysis and Synthesis Methodologies

  • Ghorbani‐Choghamarani and Taherinia (2017) reported on the high catalytic activity of peptide nanofibers decorated with Ni and Cu nanoparticles for the synthesis of 5-substituted 1H-tetrazoles, which are structurally related to the compound . Their findings underscore the potential of employing nanomaterials for catalyzing the synthesis of tetrazole-containing compounds, opening avenues for developing environmentally friendly synthesis methods for related molecules (Ghorbani‐Choghamarani & Taherinia, 2017).

Antimicrobial and Biological Activities

  • Dahiya and Pathak (2007) explored the synthesis of novel benzimidazolopeptides with antimicrobial, cytotoxic, and anthelmintic potential. Although the study focused on benzimidazolyl-benzoic/salicylic acids, the methodologies and biological activity assays employed could be relevant for researching the bioactive potential of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid analogs (Dahiya & Pathak, 2007).

Material Science and Coordination Polymers

  • Liu et al. (2012) described the synthesis and characterization of Zn(II) and Cd(II) coordination polymers based on amino-tetrazole and phenylcarboxylate. Their work demonstrates the utility of tetrazole-containing compounds in constructing coordination polymers with interesting topological structures and photoluminescent properties, suggesting potential applications of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in materials science (Liu et al., 2012).

properties

IUPAC Name

5-amino-2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMFVWXLLCVTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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